b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a bromo- and chloro-substituted indole moiety linked to a glucopyranoside sugar unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside, 5-bromo-6-chloro-1H-indol-3-yl2-(acetylamino)-2-deoxy- typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the indole moiety to its corresponding oxindole.
Reduction: : Reduction of the bromo- and chloro-substituents.
Substitution: : Replacement of the bromo- and chloro-substituents with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed
Oxidation: : Oxindole derivatives.
Reduction: : Dibromo- and dichloro-derivatives.
Substitution: : Azides or iodides of the indole core.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme-substrate interactions and glycosidase inhibitors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain glycosidases, leading to the disruption of glycan processing in cells. This can have downstream effects on cellular signaling and metabolism.
Comparison with Similar Compounds
This compound is unique due to its specific substitution pattern on the indole ring and the presence of the glucopyranoside moiety. Similar compounds include:
5-Bromo-6-chloro-1H-indol-3-yl glucopyranoside: : Lacks the acetylamino group.
2-(Acetylamino)-2-deoxy-b-D-glucopyranoside: : Lacks the bromo- and chloro-substituents on the indole ring.
These differences can significantly impact the compound's biological activity and applications.
Properties
IUPAC Name |
N-[2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJDKFSKAEJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.